4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3,4-dimethoxybenzoyl)piperidine
描述
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3,4-dimethoxybenzoyl)piperidine is a heterocyclic compound featuring a piperidine core modified with two distinct moieties:
- A 3,4-dimethoxybenzoyl group at the 1-position, which introduces aromaticity and electron-donating methoxy substituents that may enhance lipophilicity and receptor interaction .
This structural combination distinguishes it from simpler piperidine-oxadiazole derivatives, suggesting tailored physicochemical and pharmacological properties.
属性
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-6-5-14(11-16(15)25-2)19(23)22-9-7-13(8-10-22)18-21-20-17(26-18)12-3-4-12/h5-6,11-13H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFRZNUQISMXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Substituent Variations on the Oxadiazole Ring
The cyclopropyl substituent on the oxadiazole ring is a critical feature. Comparisons include:
- 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride (): Lacks the 3,4-dimethoxybenzoyl group, existing as a hydrochloride salt.
- 5-Substituted-1,3,4-oxadiazole derivatives (): Synthesized with substituents like methyl, phenyl, or thioether groups. These analogues often exhibit antibacterial activity, but cyclopropyl may confer superior steric and electronic properties for target engagement .
Piperidine Modifications
The 3,4-dimethoxybenzoyl group differentiates the target compound from others:
- 1-(3,4-Dimethylphenyl)-1-cyclopropyl ethanol (): Shares aromatic substituents but replaces the piperidine-oxadiazole scaffold with an ethanol backbone, likely altering bioavailability and target selectivity .
- Piperidine derivatives with sulfonyl or triazole groups (): These modifications prioritize different electronic profiles (e.g., sulfonyl’s electron-withdrawing effects vs. benzoyl’s electron-donating methoxy groups), impacting solubility and binding affinity .
Tabulated Comparison of Key Compounds
常见问题
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3,4-dimethoxybenzoyl)piperidine?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
Cyclocondensation : Cyclopropyl-substituted hydrazide derivatives are reacted with carbon disulfide (CS₂) under basic conditions (KOH/EtOH) to form the 1,3,4-oxadiazole ring .
Nucleophilic Substitution : The oxadiazole intermediate is coupled with a piperidine scaffold functionalized with a bromomethyl or sulfonyl group. For instance, LiH in DMF facilitates nucleophilic displacement reactions between thiol-oxadiazole intermediates and electrophilic piperidine derivatives .
Acylation : The 3,4-dimethoxybenzoyl group is introduced via acylation of the piperidine nitrogen using activated esters (e.g., acid chlorides) in the presence of a base like Na₂CO₃ .
- Key Reagents : CS₂, KOH, LiH, DMF, and 3,4-dimethoxybenzoyl chloride.
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer :
- Spectroscopy : IR confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzoyl; C-N-C in oxadiazole at ~1250 cm⁻¹). ¹H-NMR identifies substituents (e.g., cyclopropyl protons as a multiplet at δ 1.0–1.5 ppm; methoxy groups as singlets at δ 3.8–3.9 ppm) .
- Mass Spectrometry : High-resolution EI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the molecular formula .
- Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
Q. What crystallographic methods are suitable for resolving its 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
- Data Collection : High-resolution data (θ ≤ 25°) collected at low temperature (e.g., 100 K) to minimize thermal motion .
- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically. R-factor convergence < 5% ensures accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Variation of Substituents : Replace cyclopropyl with other groups (e.g., methyl, phenyl) to assess steric/electronic effects on target binding .
- Piperidine Modifications : Introduce sulfonyl or alkyl groups to the piperidine nitrogen to enhance solubility or membrane permeability .
- Assay Design : Use in vitro bacterial inhibition assays (e.g., MIC determination against S. aureus and E. coli) paired with computational docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. What experimental approaches address contradictions in biological data across studies?
- Methodological Answer :
- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ assays in triplicate to rule out batch-to-batch variability .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., bacterial gyrase) .
Q. What advanced techniques elucidate its mechanism of action in pharmacological contexts?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to enzymes/receptors (e.g., ΔG, ΔH values for target interactions) .
- Metabolomics : LC-MS/MS tracks metabolite changes in bacterial cultures post-treatment to identify disrupted pathways .
- Cryo-EM : Resolve compound-enzyme complexes (e.g., with DNA topoisomerase II) at near-atomic resolution .
Q. How can in vivo efficacy and toxicity be systematically evaluated?
- Methodological Answer :
- Murine Models : Administer compound intravenously (10 mg/kg) in septicemia models; measure survival rates and bacterial load (CFU/mL) in blood .
- Toxicokinetics : Assess liver/kidney function via serum ALT, AST, and creatinine levels after 14-day dosing .
- BBB Penetration : Use LC-MS to quantify brain-to-plasma ratios in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
